5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide
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Overview
Description
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an N-(3-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable catalyst, such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan ring with an appropriate amine, such as 3-methylaniline, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The chlorines on the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (e.g., methylamine) and thiols (e.g., thiophenol).
Major Products Formed
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-N-phenylfuran-2-carboxamide: Similar structure but lacks the 3-methyl group on the phenyl ring.
5-(2,4-dichlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Similar structure but has the methyl group on the 4-position of the phenyl ring.
5-(2,4-dichlorophenyl)-N-(3-chlorophenyl)furan-2-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 3-methyl group on the phenyl ring may enhance its lipophilicity and affect its interaction with biological targets.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-3-2-4-13(9-11)21-18(22)17-8-7-16(23-17)14-6-5-12(19)10-15(14)20/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBUKKEJGLCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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